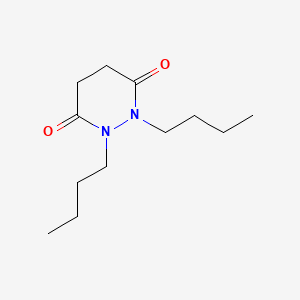
1,2-Dibutyltetrahydropyridazine-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibutyltetrahydropyridazine-3,6-dione is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is part of the pyridazine family and is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibutyltetrahydropyridazine-3,6-dione can be synthesized through the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is typically catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P. The reaction conditions involve a temperature of 95°C and a reaction time of 2-4 hours . Another method involves the condensation of 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs solid ion-exchange resins as catalysts due to their high selectivity, ease of separation from reaction products, and reusability. The use of these catalysts also prevents corrosion of industrial equipment .
化学反应分析
Types of Reactions
1,2-Dibutyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with electrophiles to form substituted pyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sulfuric acid, and ion-exchange resins. The reactions typically occur under mild to moderate temperatures and in aqueous or alcoholic media .
Major Products
The major products formed from these reactions include various substituted pyridazines and dihydropyridazine derivatives, which have applications in medicinal chemistry and material science .
科学研究应用
1,2-Dibutyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-Dibutyltetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound forms adsorption complexes with fixed polymer-bound sulfonate ions and counterions of the cation exchanger. This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities .
相似化合物的比较
Similar Compounds
Similar compounds to 1,2-Dibutyltetrahydropyridazine-3,6-dione include:
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth stimulator.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the synthesis of coordination polymers and as an electron-deficient diene in Diels-Alder reactions.
3,6-Dithienyl-1,2,4,5-tetrazine: Applied in the creation of photo- and electroactive materials.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with ion-exchange resins makes it particularly valuable in industrial applications .
属性
CAS 编号 |
96396-16-6 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
1,2-dibutyldiazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-9-13-11(15)7-8-12(16)14(13)10-6-4-2/h3-10H2,1-2H3 |
InChI 键 |
HRHLLCJJMPUHDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)CCC(=O)N1CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


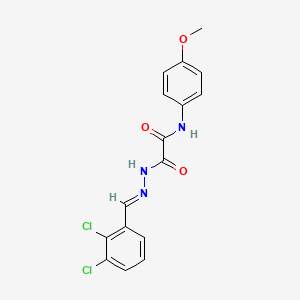
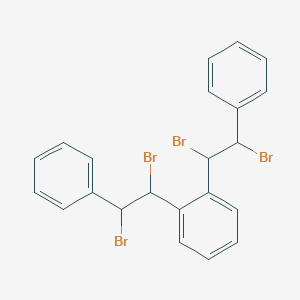
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
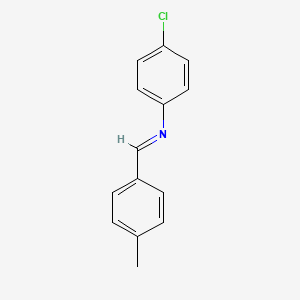
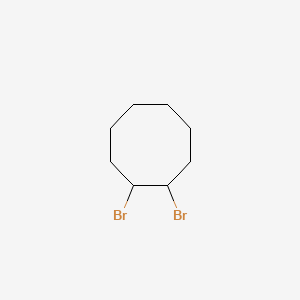
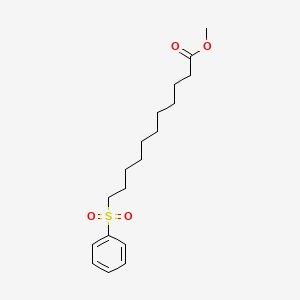
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

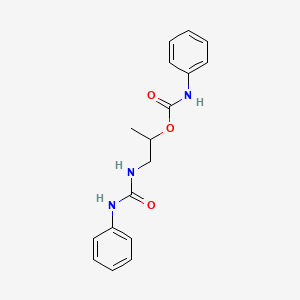
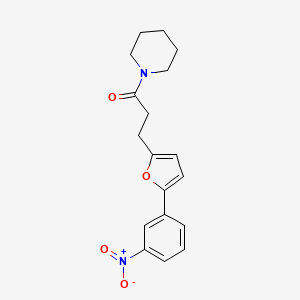
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

